2-Amino-6-nitrobenzo[d]thiazol-4-ol
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Overview
Description
2-Amino-6-nitrobenzo[d]thiazol-4-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the second position, a nitro group at the sixth position, and a hydroxyl group at the fourth position on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They have been discussed in the context of their interaction with the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
It is known that benzothiazole derivatives can inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
It has been suggested that this compound has antimicrobial, antioxidant, and anticancer properties .
Biochemical Analysis
Biochemical Properties
2-Amino-6-nitrobenzo[d]thiazol-4-ol has been found to have antimicrobial, antioxidant, and anticancer properties . It may inhibit the activity of certain cancer cell lines by inducing apoptosis or programmed cell death .
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of this compound in animal models
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Two-Step Synthesis Method
Step 1: Protection of the amino group in 2-aminobenzothiazole using acetic anhydride.
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Direct Nitration Method
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- 2-Amino-6-nitrobenzo[d]thiazol-4-ol can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
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Reduction
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Substitution
- The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl positions. Common reagents include alkyl halides and acyl chlorides .
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of 2,6-diaminobenzo[d]thiazol-4-ol.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
2-Amino-6-nitrobenzo[d]thiazol-4-ol has a wide range of applications in scientific research:
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Medicinal Chemistry
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Organic Synthesis
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Material Science
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-methylbenzo[d]thiazol-4-ol
- 2-Amino-6-ethoxybenzo[d]thiazol-4-ol
- 2-Amino-6-fluorobenzo[d]thiazol-4-ol
Uniqueness
2-Amino-6-nitrobenzo[d]thiazol-4-ol is unique due to the presence of both an amino and a nitro group on the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-amino-6-nitro-1,3-benzothiazol-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3S/c8-7-9-6-4(11)1-3(10(12)13)2-5(6)14-7/h1-2,11H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWOTKJTWBBNMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)N=C(S2)N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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